2-Cyclohexyl-4-methylphenol
Overview
Description
2-Cyclohexyl-4-methylphenol is a chemical compound belonging to the family of phenols. This class of compounds is known for its diverse applications and properties, including potential use in organic synthesis, materials science, and possibly pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to 2-Cyclohexyl-4-methylphenol often involves complex organic reactions. For instance, the synthesis of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was reported by Shi et al. (2007), showcasing the intricate nature of synthesizing cyclohexenone rings and their derivatives (Shi et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Cyclohexyl-4-methylphenol often features cyclohexenone rings and phenolic structures. For example, Guo et al. (2001) studied the photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones, providing insights into the molecular dynamics and structure of these compounds (Guo et al., 2001).
Chemical Reactions and Properties
Various chemical reactions are key to the formation and transformation of cyclohexylphenols. For example, Rasulov et al. (2007) explored the cycloalkylation of phenol with 1-methylcyclopentene and 1-methylcyclohexene, shedding light on the types of reactions these compounds undergo (Rasulov et al., 2007).
Physical Properties Analysis
The physical properties of cyclohexylphenols and related compounds can be quite diverse. Clifford et al. (1972) synthesized and tested various substituted 2- and 4-cyclohexylphenols, providing data on their physical characteristics in relation to their fungicidal activity (Clifford et al., 1972).
Scientific Research Applications
Alkylation of p-cresol with cyclohexene : 2-Cyclohexyl-4-methylphenol is obtained through the alkylation of p-cresol with cyclohexene in the presence of benzenesulphonic acid. This method provides a high yield of 2-Cyclohexyl-4-methylphenol, which is further converted to 2,6-dicyclohexyl-4-methylphenol (Saha, Mosihuzzaman, & Saha, 1996).
Dearomatization of Phenols and Anilines : A study discusses the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leading to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Electrochemical sensor for herbicide MCPA : An electrochemical sensor was developed for the quantitative determination of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its main transformation product, 4-chloro-2-methylphenol. This sensor was successfully applied to environmental monitoring and photodegradation studies (Rahemi et al., 2015).
Heteronuclear Macrocyclic Iron-Copper Complex Catalyst : This study reports on the synthesis of FeCuL1 and FeCuL2 complexes of 2,6-diformyl-4-methylphenol and their use as a catalyst for the oxidation of cyclohexane, showing significant potential in catalysis (Kishore & Kumar, 2007).
Removal and biotransformation of 4-nonylphenol : A consortium of microorganisms, including Arthrospira maxima and Chlorella vulgaris, was employed to remove 4-Nonylphenol from water, demonstrating significant potential in environmental bioremediation (López-Pacheco et al., 2019).
Selected ion flow tube study of reactions with phenols : This research provides insights into the reactions of various phenols with H3O+, NO+, and O2+• ions, offering valuable information for the analysis of these compounds in air by selected ion flow tube mass spectrometry (Wang, Španěl, & Smith, 2004).
Safety And Hazards
properties
IUPAC Name |
2-cyclohexyl-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMTHAWEBRMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166693 | |
Record name | Phenol, 2-cyclohexyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-4-methylphenol | |
CAS RN |
1596-09-4 | |
Record name | 2-Cyclohexyl-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1596-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexyl-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-cyclohexyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexyl-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYCLOHEXYL-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P75CM364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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